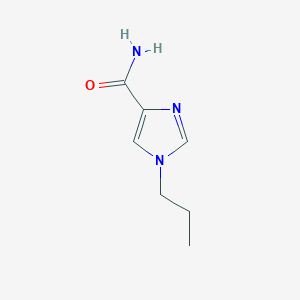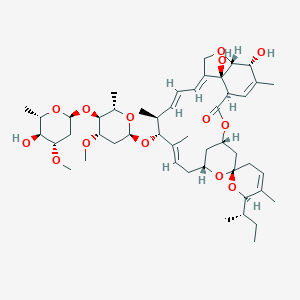
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is a chemical compound that belongs to the class of bicyclic compounds. It has a unique structure and has been the focus of several scientific research studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which leads to its various biological effects.
Biochemische Und Physiologische Effekte
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It also has anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde. Some of these include:
1. Further studies on its mechanism of action and its potential use in the treatment of neurological disorders.
2. Exploration of its potential as a natural preservative in the food industry.
3. Investigation of its potential as a therapeutic agent in the treatment of cancer.
4. Development of more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is a unique chemical compound that has potential applications in various fields. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand its potential applications and to develop more efficient synthesis methods for the compound.
Synthesemethoden
The synthesis of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde involves several steps. The most commonly used method involves the reaction of 2,5-dihydrofuran with (S)-(-)-3-aminocamphor in the presence of a catalyst to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
125736-21-2 |
|---|---|
Produktname |
(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(1R)-9-azabicyclo[4.2.1]non-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c11-6-7-2-1-3-8-4-5-9(7)10-8/h2,6,8-10H,1,3-5H2/t8?,9-/m1/s1 |
InChI-Schlüssel |
SFVMVVUOGFWLEM-YGPZHTELSA-N |
Isomerische SMILES |
C1CC2CC[C@@H](N2)C(=C1)C=O |
SMILES |
C1CC2CCC(N2)C(=C1)C=O |
Kanonische SMILES |
C1CC2CCC(N2)C(=C1)C=O |
Synonyme |
9-Azabicyclo[4.2.1]non-2-ene-2-carboxaldehyde, (1R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



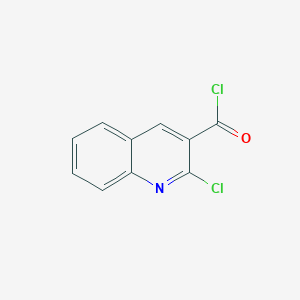
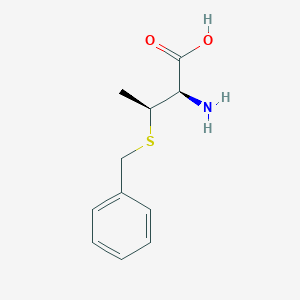
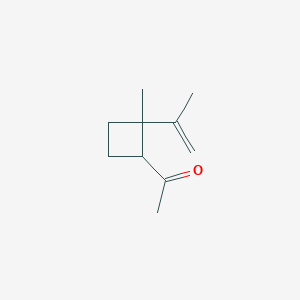
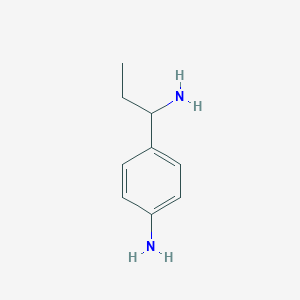
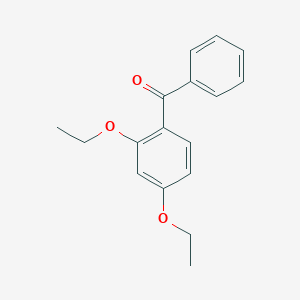
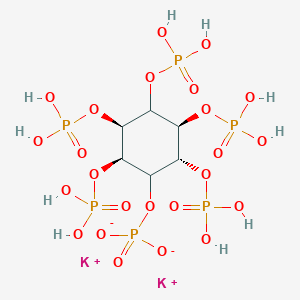
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
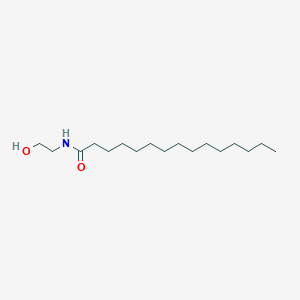
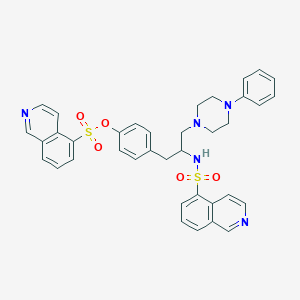
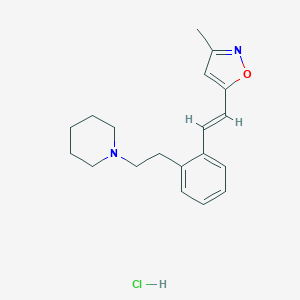
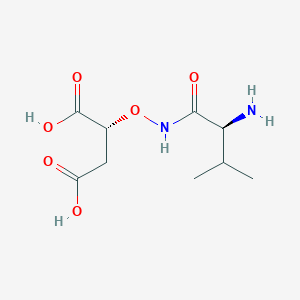
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
